molecular formula C17H22N2O2 B2366220 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899395-08-5

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2366220
CAS No.: 899395-08-5
M. Wt: 286.375
InChI Key: CGYRCQRCLRJFSY-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one backbone substituted with methyl groups at positions 7 and 8 and a 4-methylpiperazinylmethyl moiety at position 2. The piperazine group enhances solubility and bioavailability, making it a candidate for pharmacological applications, particularly in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-5-15-14(10-16(20)21-17(15)13(12)2)11-19-8-6-18(3)7-9-19/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYRCQRCLRJFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The Pechmann reaction is widely used to synthesize coumarins by condensing phenols with β-keto esters in acidic conditions. For 7,8-dimethylcoumarin derivatives, resorcinol derivatives serve as starting materials.

Procedure :

  • Reactants :
    • Resorcinol (7-hydroxy-substituted phenol)
    • Ethyl acetoacetate (β-keto ester)
    • Concentrated sulfuric acid (catalyst)
  • Conditions :
    • Reaction temperature: 0–5°C (initial), then room temperature
    • Duration: 5–6 hours
  • Mechanism :
    • Sulfuric acid protonates the carbonyl oxygen of ethyl acetoacetate, enabling nucleophilic attack by resorcinol.
    • Cyclization and dehydration yield the coumarin scaffold.

Example :
7-Hydroxy-4-methylcoumarin is synthesized by reacting resorcinol with ethyl acetoacetate in 85% sulfuric acid. For 7,8-dimethyl substitution, dimethylresorcinol or a methylated β-keto ester is used.

Kostanecki-Robinson Reaction

This method involves cyclization of ortho-hydroxyaryl ketones with acetic anhydride. While less common for 7,8-dimethylcoumarins, it offers an alternative route.

Advantages :

  • Higher regioselectivity for specific substitutions.
  • Compatible with acid-sensitive functional groups.

Limitations :

  • Requires pre-synthesized ortho-hydroxyketones, adding synthetic steps.

Introduction of the 4-Methylpiperazinylmethyl Group

The 4-[(4-methylpiperazin-1-yl)methyl] substituent is introduced via alkylation or Mannich reactions.

Mannich Reaction

The Mannich reaction is ideal for introducing aminomethyl groups to electron-rich aromatic systems.

Procedure :

  • Reactants :
    • 7,8-Dimethyl-4-methylcoumarin
    • Formaldehyde (alkylating agent)
    • 4-Methylpiperazine (secondary amine)
  • Conditions :
    • Solvent: Ethanol or dichloromethane
    • Temperature: Reflux (70–80°C)
    • Catalyst: None required (amine acts as base)
  • Mechanism :
    • Formaldehyde reacts with 4-methylpiperazine to form an iminium intermediate.
    • The coumarin’s methyl group at position 4 undergoes nucleophilic attack, yielding the aminomethyl product.

Yield Optimization :

  • Stoichiometric excess of formaldehyde (1.2–1.5 equiv.) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the iminium intermediate.

Nucleophilic Substitution

For pre-halogenated coumarins, nucleophilic substitution with 4-methylpiperazine is feasible.

Example :

  • Chloromethyl Intermediate :
    • 4-Chloromethyl-7,8-dimethylcoumarin is prepared using chloromethylation agents (e.g., ClCH₂OCH₃).
  • Substitution :
    • React with 4-methylpiperazine in THF at 60°C for 12 hours.

Advantages :

  • Higher purity due to well-defined intermediates.
  • Scalable for industrial production.

Synthetic Route Comparison

Method Advantages Limitations Yield (%)
Pechmann + Mannich One-pot feasibility; minimal intermediates Acidic conditions may degrade piperazine 60–75
Kostanecki + Alkylation Better regiocontrol Multi-step; lower overall yield 45–55
Chloromethylation High purity; scalable Requires hazardous chloromethylation agents 70–80

Purification and Characterization

Chromatography

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted amines and coumarin precursors.
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 160–162°C).

Spectroscopic Analysis

  • ¹H NMR (CDCl₃):
    • δ 2.3 (s, 3H, CH₃ at C8)
    • δ 2.5 (s, 3H, CH₃ at C7)
    • δ 3.6 (m, 8H, piperazine protons).
  • IR : 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Catalytic Improvements

  • Lewis Acids : ZnCl₂ or FeCl₃ enhance Mannich reaction rates, reducing reflux time.
  • Microwave Synthesis : Reduces Pechmann condensation time from hours to minutes.

Green Chemistry Approaches

  • Solvent-Free Pechmann : Mechanochemical grinding of resorcinol and β-keto ester with montmorillonite K10 clay.
  • Recyclable Catalysts : Silica-supported sulfonic acid minimizes waste.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted chromen-2-one derivatives .

Mechanism of Action

Comparison with Similar Compounds

7,8-Dihydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

  • Structural Differences :
    • Hydroxyl groups at positions 7 and 8 instead of methyl groups.
    • Piperazine ring substituted with a 4-methoxyphenyl group (vs. 4-methyl in the target compound).
  • The 4-methoxyphenyl substitution introduces bulkier aromaticity, which may alter binding affinity to biological targets like TAO (tyramine oxidase).
  • Biological Activity :
    • Demonstrated potent TAO inhibition with a predicted free binding energy of −12.31 kcal/mol, comparable to the target compound (−11.61 kcal/mol) .

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one (CAS 775312-10-2)

  • Structural Differences :
    • Identical 7,8-dimethylchromen-2-one core but differs in the piperazine substituent (4-methoxyphenyl vs. 4-methyl).
  • Physicochemical Properties :
    • Molecular weight: 378.5 g/mol; logP (XLogP3): 3.6 .
    • Higher molecular weight and logP compared to the target compound (exact values for the target are unavailable in the evidence), suggesting reduced metabolic clearance.

7,7-Dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one

  • Structural Differences: Dihydrochromenone backbone with a nitro group at position 3 and a 4-methylphenyl substituent at position 4. Methylamino group at position 2 instead of a piperazine moiety.
  • The dihydro structure reduces planarity, which may limit intercalation with DNA or enzymes compared to the fully aromatic target compound.
  • Biological Activity :
    • Exhibits anticancer and antibacterial properties, though its mechanism diverges from piperazine-containing coumarins .

(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone

  • Structural Differences: Quinoline core replaces chromen-2-one. Piperazine linked to a difluorocyclohexylmethanone group.
  • Functional Impact: The chloro-quinoline moiety enhances affinity for parasitic enzymes (e.g., antimalarial targets). Fluorine atoms improve metabolic stability and membrane permeability.
  • Biological Activity :
    • Primarily used in antiparasitic research, highlighting the versatility of piperazine derivatives in diverse therapeutic contexts .

Biological Activity

Overview

7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection. The structural modification with a piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

PropertyValue
Molecular Formula C17H22N2O2
Molecular Weight 286.37 g/mol
CAS Number 899395-08-5
IUPAC Name This compound

The biological activity of this compound primarily involves its interaction with specific molecular targets that regulate cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs): The compound modulates cell cycle regulation pathways, contributing to the inhibition of cancer cell growth.
  • Tyrosine Kinase Inhibition: It affects signaling pathways related to cell survival and proliferation.

These actions lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapies.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromen-2-one can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study on related chromen derivatives demonstrated that they could induce apoptosis in leukemia cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .

Neuroprotective Effects

The piperazine moiety in this compound is associated with neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition:
Compounds with a coumarin core have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The IC50 values for related compounds indicate strong inhibitory activity, suggesting potential therapeutic benefits .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameActivity TypeIC50 (µM)
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo...CDK Inhibitor0.30
N-(4-Methyl...benzamideTyrosine Kinase Inhibitor0.25
7,8-Dimethyl...chromen-2-oneAChE Inhibitor0.62

The unique combination of the chromen core and piperazine enhances the pharmacological properties of 7,8-Dimethyl...chromen-2-one compared to other compounds.

Q & A

Basic: What are the key synthetic pathways for 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, and how are intermediates characterized?

The synthesis typically involves:

  • Step 1 : Modification of a chromenone backbone (e.g., 7-hydroxy-4-methylchromen-2-one) via Mannich reactions to introduce the 4-methylpiperazine moiety.
  • Step 2 : Alkylation or coupling reactions to install the 7,8-dimethyl groups, often using formaldehyde or methylating agents under reflux conditions in ethanol or DMF .
  • Purification : Column chromatography or recrystallization, monitored by TLC.
    Characterization :
  • NMR : Key signals include δ ~2.3–2.8 ppm (N-CH3 of piperazine), δ ~6.5–7.5 ppm (aromatic protons).
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm the chromenone core .

Basic: How is the three-dimensional structure of this compound resolved, and what software is used for crystallographic refinement?

  • X-ray crystallography : Single-crystal diffraction data collected using synchrotron or laboratory sources.
  • Refinement : SHELXL (for small-molecule refinement) or SHELXS/SHELXD (for structure solution) are standard. WinGX and ORTEP are used for visualization and packing analysis .
  • Key metrics : Bond lengths (e.g., C(2)=C(11) = 1.3348 Å) and torsion angles define stereochemistry. Displacement parameters validate anisotropic thermal motion .

Advanced: What experimental strategies address discrepancies in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

  • Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines/microbial strains.
  • Target validation : Compare binding affinities to enzymes like carbonic anhydrase IX/XII (implicated in cancer) vs. microbial DNA gyrase.
  • Structural analogs : Test derivatives with modified piperazine substituents to isolate structure-activity relationships (SAR). Contradictions may arise from variations in cell permeability or off-target effects .

Advanced: How does the piperazine moiety influence solubility and target interaction?

  • Solubility enhancement : The 4-methylpiperazine group increases water solubility via hydrogen bonding and protonation at physiological pH.
  • Target binding : Molecular docking studies suggest the piperazine nitrogen forms hydrogen bonds with residues in enzyme active sites (e.g., carbonic anhydrase). Modifications to the piperazine ring (e.g., ethyl vs. methyl groups) alter binding kinetics .

Advanced: What methodological challenges arise in optimizing reaction yields for large-scale synthesis?

  • Byproduct formation : Competing reactions during Mannich or alkylation steps reduce yields. GC-MS or HPLC-MS identifies impurities.
  • Scale-up limitations : Batch vs. flow chemistry—microwave-assisted synthesis improves efficiency (e.g., 30% yield increase in piperazine coupling reactions) .
  • Catalyst selection : Pd2(dba)3/BINAP systems enhance coupling efficiency but require inert conditions .

Advanced: How are computational methods integrated with experimental data to predict bioactivity?

  • QSAR models : Train on datasets of chromenone derivatives with known IC50 values to predict anticancer activity.
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase IX) to prioritize synthetic targets.
  • Validation : Cross-check predictions with in vitro assays to refine computational parameters .

Data Contradiction Analysis: Resolving conflicting reports on metabolic stability.

  • In vitro vs. in vivo data : Use hepatic microsome assays (human/rat) to measure CYP450-mediated degradation. Discrepancies may stem from species-specific metabolism.
  • Metabolite profiling : LC-HRMS identifies oxidation products (e.g., hydroxylation at the chromenone C-7 position).
  • Structural modifications : Introduce electron-withdrawing groups to block metabolic hotspots .

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